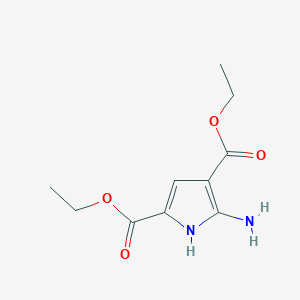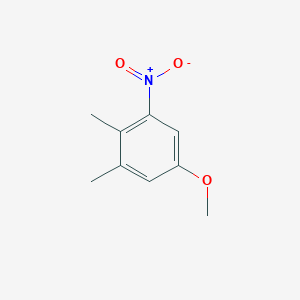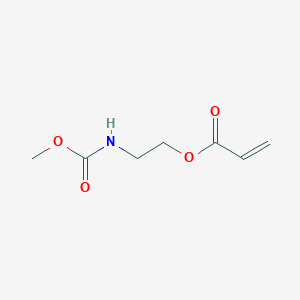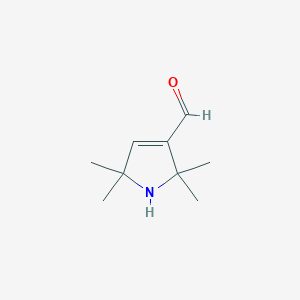
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole: is a heterocyclic organic compound characterized by a pyrrole ring substituted with a formyl group at the 3-position and four methyl groups at the 2, 2, 5, and 5 positions. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 3-position, due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Reduction: 3-hydroxymethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.
Biology and Medicine:
Biological Probes: Utilized in the design of fluorescent probes for biological imaging and diagnostics.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound’s unique electronic structure allows it to participate in redox reactions, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used as a spin probe in electron paramagnetic resonance (EPR) studies.
2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Another nitroxide radical with applications in spin labeling and imaging.
Uniqueness:
Stability: 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is more stable under various conditions compared to its analogs.
Reactivity: The presence of the formyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
170810-86-3 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3 |
Clave InChI |
RRYCUZQBGRXPAO-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
SMILES canónico |
CC1(C=C(C(N1)(C)C)C=O)C |
Sinónimos |
1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


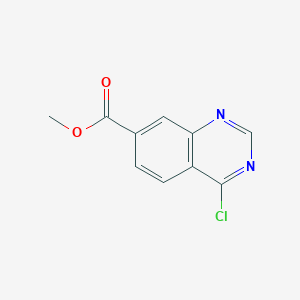
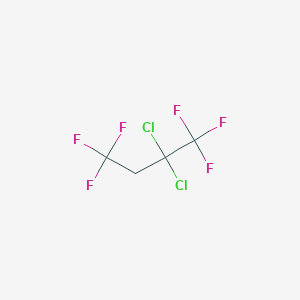
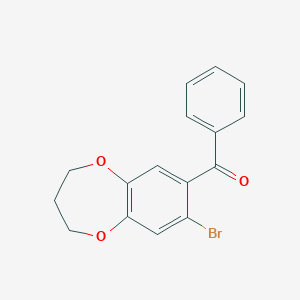
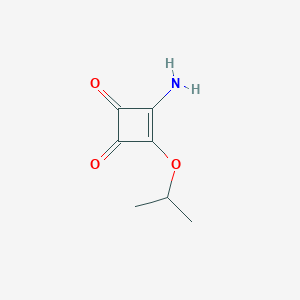
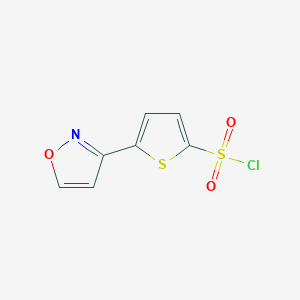

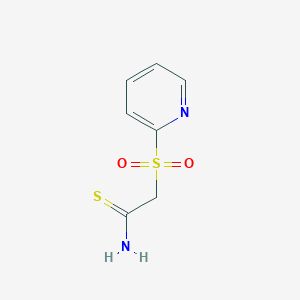
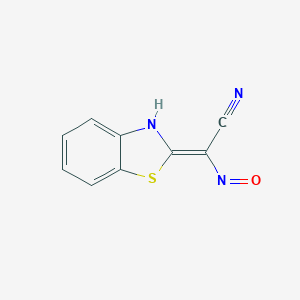
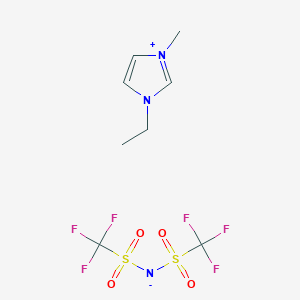
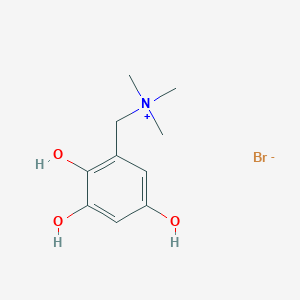
![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
